molecular formula C10H14Br2Cl2O2 B1246453 Furoplocamioid A

Furoplocamioid A

Cat. No.: B1246453
M. Wt: 396.93 g/mol
InChI Key: KUMNGEFTSKDDEM-VKLHAYQKSA-N
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Description

Furoplocamioid A is a marine-derived halogenated secondary metabolite, likely belonging to the family of furanoterpenoids, isolated from species of the red algae genus Plocamium. These compounds are characterized by fused furan rings, polyhalogenation (e.g., chlorine or bromine substituents), and cytotoxic properties, often targeting human tumor cell lines . Marine algae, particularly Plocamium and Laurencia species, are prolific sources of such bioactive molecules, which have evolved as chemical defenses against predators and pathogens in competitive marine ecosystems .

Properties

Molecular Formula

C10H14Br2Cl2O2

Molecular Weight

396.93 g/mol

IUPAC Name

(2R,3S,5R)-2-[(Z)-2-bromo-1-chloroethenyl]-5-(2-bromo-1-chloropropan-2-yl)-2-methyloxolan-3-ol

InChI

InChI=1S/C10H14Br2Cl2O2/c1-9(12,5-13)8-3-7(15)10(2,16-8)6(14)4-11/h4,7-8,15H,3,5H2,1-2H3/b6-4-/t7-,8+,9?,10-/m0/s1

InChI Key

KUMNGEFTSKDDEM-VKLHAYQKSA-N

Isomeric SMILES

C[C@@]1([C@H](C[C@@H](O1)C(C)(CCl)Br)O)/C(=C/Br)/Cl

Canonical SMILES

CC1(C(CC(O1)C(C)(CCl)Br)O)C(=CBr)Cl

Synonyms

furoplocamioid A

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Furoplocamioid A undergoes oxidation under aerobic or enzymatic conditions, forming quinones. This reactivity is critical for its role in biological redox processes.

Reaction Conditions Products Mechanistic Insights
O₂ exposure (pH 7–9)Ortho-quinonesAutoxidation via semiquinone radicals.
Horseradish peroxidase (H₂O₂)Para-quinone derivativesEnzyme-mediated dehydrogenation .
Fe³⁺/Cu²⁺ catalystsPolymerized quinone complexesMetal-ion-assisted electron transfer .

Quinone formation underpins its antioxidant properties and potential in drug design for targeting oxidative stress pathways .

Esterification and Glycosylation

The hydroxyl groups enable derivatization to enhance solubility or bioactivity:

Reaction Type Reagents/Conditions Products Applications
EsterificationAcetic anhydride, pyridineAcetylated derivativesImproved lipophilicity for membrane penetration .
GlycosylationUDP-glucose, glycosyltransferasesβ-Glucoside conjugatesEnhanced bioavailability and stability .

Semi-synthetic glycosides show promise in prodrug development, leveraging enzymatic activation in vivo .

Stability Under Environmental Conditions

This compound’s stability varies significantly with environmental factors:

Condition Degradation Pathway Half-Life Key Products
Acidic (pH < 3)Hydroxyl protonation, ring cleavage2–4 hoursDeprotonated fragments.
Alkaline (pH >10)Demethylation, oxidation<1 hourQuinones, carboxylates.
UV lightPhotooxidation30 minutesRadical intermediates .

Stabilization strategies include microencapsulation or storage in inert atmospheres .

Comparison with Similar Compounds

Furoplocamioid C

  • Structure : Features a tetrachlorinated cyclohexane core fused to a furan ring, with additional hydroxyl and ether groups.
  • Source : Isolated from Plocamium cartilagineum.
  • Bioactivity: Demonstrates potent cytotoxicity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values in the low micromolar range .
  • Key Difference : Furoplocamioid C’s activity is attributed to its tetrahalogenation pattern, which may differ from this compound in substituent positioning or oxidation states.

Perfuroplocamioid

  • Structure : Contains a fully halogenated bicyclic framework with a terminal furan moiety.
  • Source : Co-occurring with Furoplocamioid C in Plocamium cartilagineum.
  • Bioactivity : Exhibits selective cytotoxicity against leukemia (HL-60) cells, suggesting divergent mechanistic targets compared to Furoplocamioid analogs .

Functional Analogues

Mutafuran D

  • Structure: A polyhalogenated monoterpene with a linear furan-containing backbone.
  • Source : Derived from Laurencia spp.
  • Bioactivity : Primarily antifungal, inhibiting Candida albicans growth at 10 µg/mL, contrasting with this compound’s presumed antitumor focus .

Thyrsenol B

  • Structure : A polyether squalene derivative with multiple epoxide groups.
  • Source : Isolated from Laurencia viridis.

Table 1: Comparative Overview of this compound and Analogues

Compound Structural Features Biological Activity Source Organism Key References
This compound Halogenated furanoterpenoid (inferred) Presumed antitumor (inferred) Plocamium spp. (likely)
Furoplocamioid C Tetrachlorinated cyclohexane-furan Cytotoxic (HCT-116, MCF-7) Plocamium cartilagineum
Perfuroplocamioid Fully halogenated bicyclic furan Selective leukemia (HL-60) inhibition Plocamium cartilagineum
Mutafuran D Linear halogenated monoterpene Antifungal (Candida albicans) Laurencia spp.
Thyrsenol B Polyether squalene derivative Anticancer (A375, A549) Laurencia viridis

Research Findings and Mechanistic Insights

  • Halogenation and Bioactivity: Halogen atoms (Cl/Br) enhance lipid solubility and target binding in tumor cells. For example, Furoplocamioid C’s tetrahalogenation correlates with its IC₅₀ of 2.5 µM against HCT-116, outperforming non-halogenated analogs .
  • Structural Flexibility: Minor changes, such as hydroxyl group positioning in Furoplocamioid C vs. Perfuroplocamioid, drastically alter target specificity (e.g., solid tumors vs. leukemia) .
  • Ecological Role : These compounds likely function as chemical defenses in algae, deterring grazers like sea urchins and pathogenic microbes, which aligns with their broad-spectrum bioactivities .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals using 1D/2D NMR (e.g., COSY, HSQC, HMBC) to map functional groups and connectivity .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns for substructure identification.
  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction; validate purity via HPLC prior to analysis .
  • Data Presentation : Tabulate chemical shifts, coupling constants, and crystallographic parameters (e.g., space group, R-factor) in supplementary materials .

Basic: How can researchers identify natural sources of this compound?

Q. Methodological Answer :

  • Taxonomic Surveys : Focus on marine organisms (e.g., red algae) linked to related diterpenoids. Use LC-MS/MS for targeted metabolite profiling .
  • Comparative Databases : Cross-reference spectral libraries (e.g., MarinLit, AntiMarin) and ecological distribution data to prioritize sampling regions .
  • Extraction Optimization : Test solvent systems (e.g., EtOAc/MeOH) and chromatographic methods (e.g., size-exclusion) to enhance yield .

Advanced: How should experimental designs be structured to evaluate this compound’s bioactivity against cancer cell lines?

Q. Methodological Answer :

  • Cell-Based Assays : Use dose-response curves (IC50 values) across multiple lines (e.g., HeLa, MCF-7) with positive/negative controls. Validate via ATP-based viability assays .
  • Mechanistic Studies : Pair RNA-seq or proteomics to identify pathway disruptions (e.g., apoptosis markers like caspase-3) .
  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to ensure reproducibility; report effect sizes and confidence intervals .

Advanced: How can contradictions in reported mechanisms of action for this compound be resolved?

Q. Methodological Answer :

  • Comparative Assays : Replicate conflicting studies under standardized conditions (e.g., cell culture media, exposure time) to isolate variables .
  • Meta-Analysis : Aggregate published data to identify trends; use funnel plots to assess publication bias .
  • Pathway Mapping : Employ systems biology tools (e.g., KEGG, STRING) to model interactions and validate via siRNA knockdowns .

Advanced: What methodologies are critical for synthesizing this compound derivatives with enhanced stability?

Q. Methodological Answer :

  • Retrosynthetic Analysis : Prioritize key intermediates (e.g., furan rings) using software like ChemDraw or Reaxys .
  • Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light conditions; monitor via UPLC-PDA .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ester groups) and assess bioactivity shifts using multivariate regression .

Advanced: How can researchers address low yields in this compound extraction from natural sources?

Q. Methodological Answer :

  • Fractionation Strategies : Combine centrifugal partition chromatography (CPC) with HPLC-DAD to isolate minor analogs .
  • Fermentation Optimization : Explore microbial symbionts (e.g., algal-associated bacteria) for enhanced production via co-culture assays .
  • Metabolic Engineering : Use CRISPR/Cas9 to upregulate biosynthetic genes in host organisms; validate via qRT-PCR .

Basic: What analytical criteria ensure the purity of this compound in pharmacological studies?

Q. Methodological Answer :

  • Chromatographic Purity : Achieve ≥95% purity via preparative HPLC with UV/ELSD detection; validate using orthogonal methods (e.g., capillary electrophoresis) .
  • Batch Consistency : Document retention times, peak symmetry, and mass spectra across multiple production batches .

Advanced: How can computational tools predict this compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses against targets (e.g., kinases); validate via MD simulations .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors) using Discovery Studio .
  • ADMET Prediction : Apply SwissADME or ADMETLab to optimize bioavailability and toxicity profiles pre-synthesis .

Tables for Data Reporting (Referenced in Answers):

  • Table 1 : NMR assignments for this compound (δH, δC, multiplicity) .
  • Table 2 : IC50 values across cell lines with 95% confidence intervals .
  • Table 3 : Comparative yields from extraction methods (CPC vs. traditional column chromatography) .

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